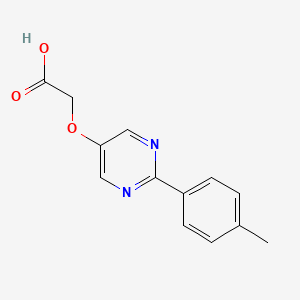

(2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid

Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Medicinal Chemistry Research

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry and drug development. mdpi.commdpi.com Its prevalence in nature, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil), underscores its biocompatibility and importance in biological systems. mdpi.com This inherent biological relevance makes the pyrimidine scaffold an attractive starting point for the design of new therapeutic agents.

In the field of drug discovery, the pyrimidine ring is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets, often with high affinity. The pyrimidine structure's ability to present substituents in defined spatial orientations and its capacity to participate in hydrogen bonding and other non-covalent interactions make it a versatile template for designing inhibitors of enzymes like kinases, as well as antagonists for various receptors. nih.govnih.gov The adaptability of the pyrimidine core has led to its incorporation into a wide array of approved drugs.

The pyrimidine nucleus is associated with an extensive range of pharmacological activities. mdpi.com The substitution pattern on the pyrimidine ring greatly influences its biological effects. mdpi.com Documented activities of pyrimidine derivatives include:

Anticancer: Many pyrimidine analogs, such as 5-fluorouracil, are used in cancer chemotherapy. google.com

Antimicrobial: The scaffold is found in antibacterial, antifungal, and antiviral drugs. nih.govmdpi.com

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory properties. mdpi.com

Cardiovascular: The class includes compounds with antihypertensive activity. nih.gov

Central Nervous System (CNS): Pyrimidine derivatives have been investigated for various CNS applications, including as anticonvulsants. mdpi.com

This wide spectrum of activity continually motivates researchers to explore new pyrimidine-based compounds for various therapeutic applications. nih.govmdpi.com

The Acetic Acid Moiety in Biologically Active Compounds: An Overview

The acetic acid functional group (-CH₂COOH) is frequently incorporated into the structure of biologically active molecules. Its presence can significantly influence a compound's physicochemical and pharmacokinetic properties. The carboxylic acid group is ionizable at physiological pH, which can enhance aqueous solubility—a critical factor for drug formulation and absorption. Furthermore, the carboxylate can act as a key binding element, forming strong ionic interactions or hydrogen bonds with amino acid residues (such as lysine (B10760008) or arginine) in the active site of a target protein. While specific research on the acetic acid moiety in the title compound is not publicly available, its inclusion is a common strategy in drug design to improve solubility and provide a strong binding point. nih.gov

Structural Rationale and Design Principles for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid within the Context of Pyrimidine-Oxyacetic Acid Derivatives

While specific research detailing the design and biological evaluation of this compound is not available in the public domain, the structural rationale can be inferred from its constituent parts and by analogy to similar compounds. This molecule belongs to the class of pyrimidine-oxyacetic acid derivatives, which are designed to merge the properties of three key fragments: a pyrimidine core, a p-tolyl group, and an oxyacetic acid linker.

The design likely follows these principles:

The Pyrimidine Core: As a privileged scaffold, the pyrimidine ring serves as the central structural anchor. The nitrogen atoms can participate in hydrogen bonding, and the ring system itself offers a rigid framework to position the other functional groups.

The 2-p-Tolyl Group: The placement of an aryl group, in this case, a p-tolyl substituent, at the 2-position of the pyrimidine is a common strategy. This lipophilic group can engage in hydrophobic or van der Waals interactions within a target's binding pocket, potentially enhancing potency and selectivity. The methyl group on the phenyl ring can further fine-tune these hydrophobic interactions.

The 5-Oxyacetic Acid Linker: The connection of an acetic acid moiety via an ether linkage at the 5-position provides several advantages. The ether bond offers flexibility, allowing the acidic head to orient itself optimally for binding. The terminal carboxylic acid group, as previously noted, can act as a crucial binding point (a pharmacophore) and improve the molecule's solubility.

Data Tables

Physicochemical Properties of this compound and Related Fragments

Since experimental data for the specific title compound is not publicly available, the following table presents computed properties alongside experimental data for its constituent fragments.

| Compound/Fragment | Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| This compound (Computed) | C₁₃H₁₂N₂O₃ | 244.25 | 1.8 | 1 | 5 |

| p-Tolylacetic acid (Experimental) nih.gov | C₉H₁₀O₂ | 150.17 | 1.9 | 1 | 2 |

| Pyrimidin-5-ol (Experimental) | C₄H₄N₂O | 96.09 | -0.4 | 1 | 3 |

Data for the title compound is computed. Data for fragments is from established databases where available.

Broad Biological Activities of the Pyrimidine Scaffold

This table summarizes the diverse pharmacological activities reported for various derivatives containing the pyrimidine core structure.

| Biological Activity | Examples of Investigated or Approved Drugs/Derivatives | Reference(s) |

| Anticancer | 5-Fluorouracil, Imatinib, Gefitinib | google.com |

| Antiviral | Zidovudine (AZT), Lamivudine | mdpi.com |

| Antibacterial | Trimethoprim, Sulfadiazine | nih.govmdpi.com |

| Antifungal | Flucytosine | mdpi.com |

| Anti-inflammatory | Various experimental compounds | mdpi.com |

| Antihypertensive | Minoxidil | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)pyrimidin-5-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-9-2-4-10(5-3-9)13-14-6-11(7-15-13)18-8-12(16)17/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTMDWDQXHYSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=N2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 2 P Tolyl Pyrimidin 5 Yloxy Acetic Acid Analogues

Methodological Approaches to SAR Investigations in Pyrimidine (B1678525) Chemistry

The exploration of SAR in pyrimidine chemistry leverages a combination of synthetic strategies and advanced analytical techniques. A primary approach involves the systematic synthesis of analogue libraries, where specific parts of the lead molecule, (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid, are methodically altered. nih.gov This often employs transition-metal-catalyzed cross-coupling reactions and multi-step conventional synthesis to generate diverse derivatives. tandfonline.comnih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are indispensable tools. mdpi.comekb.eg Docking studies help predict how analogues will bind to a biological target, providing insights into the molecular interactions that govern activity. ekb.egnih.gov QSAR models use statistical and machine learning algorithms to correlate physicochemical properties of the compounds with their biological activities, enabling the prediction of potency for untested analogues. mdpi.com

Furthermore, modern synthetic methodologies, including microwave and ultrasound-assisted synthesis, have accelerated the creation of novel pyrimidine derivatives for SAR studies. nih.govacs.org These techniques often lead to higher yields, shorter reaction times, and are considered more environmentally friendly. nih.govnih.gov The resulting compounds are then typically evaluated in functional assays, such as whole-cell automated patch clamp (APC) assays or enzymatic assays, to quantify their biological effects and build a comprehensive SAR profile. nih.gov

Impact of Substituent Modifications on the Pyrimidine Core on Biological Activity

The pyrimidine ring is a versatile scaffold, and modifications to its core structure are a critical aspect of SAR studies. nih.govresearchgate.net The nature and position of substituents can significantly alter the electronic properties, conformation, and ultimately, the biological efficacy of the molecule. nih.gov

Positional Scanning and Heteroatom Replacements

Positional scanning involves moving a particular functional group to different positions on the pyrimidine ring to determine the optimal location for activity. This systematic approach helps to map the steric and electronic requirements of the target binding site.

A key strategy in modifying the pyrimidine core is heteroatom replacement, also known as bioisosteric replacement. This involves substituting one of the nitrogen atoms in the pyrimidine ring with another atom, such as carbon, to create a pyridine (B92270) or phenyl analogue. mdpi.com For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, replacing one of the pyrimidine nitrogens to form a pyridine analogue resulted in a roughly two-fold loss of activity. mdpi.com Interestingly, introducing a cyano group at that position could restore most of the lost activity. mdpi.com Swapping the pyrimidine for a phenyl core led to a further drop in potency, highlighting the importance of the nitrogen atoms for the compound's function. mdpi.com In some cases, skeletal editing techniques can be used to convert the pyrimidine ring into other heterocycles, like pyrazoles, late in the synthetic process, offering another avenue to explore diverse chemical space. nih.gov

Influence of Substituents at Positions 2, 4, 5, and 6 on Efficacy

Position 2: The 2-position, occupied by the p-tolyl group in the parent compound, is crucial. SAR studies on related 2-arylamino-4-aryl-pyrimidines and 2-aryloxy-N-(pyrimidin-5-yl)acetamides have consistently shown that the nature of the aryl group at this position significantly influences potency. mdpi.comnih.gov

Position 4: In various pyrimidine series, the 4-position is a key point for modification. For example, in pyrazolo[3,4-d]pyrimidines, a primary amino group at the C4-position was found to be preferable to no substitution or a methoxy (B1213986) group. acs.org Attaching larger alkyl or acetyl groups to this amine, however, decreased activity. acs.org

Position 5: The 5-position is another critical site for substitution. Modifications at this position can enhance biostability and biological activity. researchgate.net In one study on 2-arylamino-4-aryl-pyrimidines, the introduction of a bromine atom at the 5-position of the pyrimidine core led to a compound with potent inhibitory activity. nih.gov

Position 6: The 6-position can also tolerate a variety of substituents that influence activity. In studies on pyrazolo[3,4-d]pyrimidines, placing groups like 3-hydroxy-4-methoxyphenyl or 1-methylindole (B147185) at the C6-position was found to be optimal. acs.org

The table below summarizes the general impact of substitutions at various positions on the pyrimidine core based on findings from related compound series.

| Position | Type of Substitution | General Effect on Activity | Reference |

| 2 | Aryl group variations | Significant influence on potency | mdpi.com |

| 4 | Primary amino group | Preferred over methoxy or no substitution | acs.org |

| 4 | Alkyl/acetyl on amino group | Decreased activity | acs.org |

| 5 | Bromine atom | Increased inhibitory activity | nih.gov |

| 6 | Bulky aromatic groups | Can be optimal for activity | acs.org |

Structure-Activity Correlations Pertaining to the p-Tolyl Moiety

The p-tolyl group at the 2-position of the pyrimidine ring is a key determinant of biological activity. SAR studies on analogous 2-aryl pyrimidine derivatives reveal that both electronic and steric factors of this aryl substituent are critical.

The presence of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the compound's potency. tandfonline.com For instance, studies on pyrimidine analogues targeting COVID-19 revealed that the biological potential was influenced by the electronic nature of substituents on the aromatic ring. tandfonline.com In a different series, 2-(4-methoxyphenyl) derivatives of oxazolo[5,4-d]pyrimidines showed potent inhibition of certain kinases, indicating that electron-donating groups can be favorable. mdpi.com

The position of the substituent on the phenyl ring is also vital. In one series of anticancer pyrimidines, it was found that electron-donating and electron-withdrawing groups at the ortho- and para-positions of the phenyl ring were important for activity. researchgate.net The p-tolyl group, with its methyl group at the para position, fits this pattern. The table below illustrates how different substituents on the 2-aryl moiety can affect activity in related pyrimidine systems.

| 2-Aryl Substituent | Observed Activity in Analogues | Potential Implication for this compound | Reference |

| 4-Methoxyphenyl | Potent kinase inhibition | Electron-donating groups are favorable | mdpi.com |

| 4-Chlorophenyl | Active in various assays | Electron-withdrawing groups can be well-tolerated | mdpi.com |

| Unsubstituted Phenyl | Often serves as a baseline; can be less active than substituted versions | The tolyl's methyl group likely provides a specific beneficial interaction | acs.org |

| 4-(Dimethylamino)phenyl | High activity in antioxidant assays | Strong electron-donating groups can enhance potency | nih.gov |

Conformational and Stereochemical Effects on Biological Action

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For 2-aryl pyrimidine derivatives, the rotational angle between the pyrimidine core and the p-tolyl ring can be a key factor. This rotation may be constrained by other substituents on the pyrimidine ring, potentially locking the molecule into a more or less active conformation.

Stereochemistry, the spatial arrangement of atoms, can also play a decisive role. If a chiral center is introduced into the molecule, for example, within the linker or as a substituent, the different enantiomers or diastereomers can exhibit vastly different biological activities. In a study of pyrazolo[3,4-d]pyrimidines with an amino acid side chain, the analogue with an L-serine chain was significantly more active than its corresponding D-serine (the opposite stereoisomer) counterpart, demonstrating a clear stereochemical preference for activity. acs.org This highlights that the specific 3D shape of the molecule is recognized by its biological target, and only the correct shape will elicit the desired response.

Variations in the Length and Composition of the Ether Linker Chain

The (oxy)-acetic acid portion of this compound serves as a linker that connects the core pyrimidine heterocycle to a carboxylic acid group. The length, flexibility, and chemical nature of this linker are critical for positioning the acidic head group to interact with its target, often a key amino acid residue in an enzyme or receptor.

Studies on analogous compounds have shown that modifying this linker can have profound effects on activity. For example, in a series of SLACK channel inhibitors, replacing the ether oxygen (X=O) of a linker with sulfur (X=S) or an amino group (X=NH) was explored. mdpi.com Similarly, extending the linker chain or introducing rigidity, for instance by adding a methyl group to the linker to create a propanamide, has been shown to alter potency. mdpi.com In one case, a 2-methylpropanamide linker was found to be effective. mdpi.com

These modifications can change the molecule's ability to adopt the correct conformation for binding. Replacing the ether oxygen with a urea (B33335) group, for example, resulted in only a weak inhibitor, suggesting that the specific geometry and hydrogen-bonding capability of the ether linker are important for biological action. mdpi.com The table below shows examples of linker modifications in a related series and their impact on activity.

| Linker Modification (in related acetamide (B32628) series) | Resulting Activity | Reference |

| Replacement of ether oxygen with sulfur (thioether) | Maintained activity | mdpi.com |

| Replacement of ether oxygen with an amino group | Maintained activity | mdpi.com |

| Replacement of ether oxygen with a urea group | Weak inhibitor | mdpi.com |

| Introduction of methyl groups on the linker chain | Potent activity observed | mdpi.com |

These findings underscore the importance of the linker's composition and length in optimizing the biological activity of pyrimidine-5-yloxy-acetic acid derivatives.

Bioisosteric Transformations within the Molecular Framework and their Pharmacological Consequences

The strategic modification of a lead compound through bioisosteric replacements is a cornerstone of modern medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. ipinnovative.comnih.gov In the context of this compound, a molecule with potential pharmacological applications, understanding the impact of bioisosteric transformations within its three key structural components—the p-tolyl group, the pyrimidine core, and the acetic acid side chain—is crucial for rational drug design. While specific structure-activity relationship (SAR) data for this exact molecule is not extensively published, we can infer the pharmacological consequences of such changes based on established principles of bioisosterism and SAR studies of analogous 2-aryl-pyrimidine and phenoxyacetic acid derivatives. mdpi.comnih.gov

Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to compounds with broadly similar biological activities. ajptr.com These modifications can influence the molecule's size, shape, electronic distribution, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. nih.gov

Research on related 2-aryl-pyrimidine series has shown that the nature and substitution pattern of the aryl group are key determinants of potency and selectivity. nih.gov For instance, the replacement of the tolyl group with other substituted phenyl rings can fine-tune the electronic properties and steric bulk.

Electronic Effects: Replacing the electron-donating methyl group with electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups of varying strengths (e.g., methoxy) can alter the electronic density of the pyrimidine ring system, potentially affecting its interaction with the biological target. Studies on similar scaffolds have indicated a preference for electron-withdrawing groups in some cases.

Steric Effects: Altering the size of the substituent at the para position (e.g., replacing methyl with ethyl, isopropyl, or tert-butyl) can probe the size of the hydrophobic binding pocket. A larger group may provide a better fit, leading to enhanced activity, or it could introduce steric hindrance, thereby reducing potency.

Table 1: Hypothetical Pharmacological Consequences of Bioisosteric Replacements of the p-Tolyl Group

| Modification | Rationale | Potential Pharmacological Consequences |

| p-Chlorophenyl | Introduction of an electron-withdrawing group with similar size. | May enhance potency through favorable electronic interactions or altered metabolic stability. |

| p-Methoxyphenyl | Introduction of a stronger electron-donating group with hydrogen bond accepting capacity. | Could increase binding affinity if a hydrogen bond donor is present in the target's binding site. |

| p-Trifluoromethylphenyl | Introduction of a strong electron-withdrawing and lipophilic group. | May significantly alter electronic interactions and improve membrane permeability. |

| Thien-2-yl | Replacement of the phenyl ring with a bioisosteric heterocycle. | Can modify the overall geometry and introduce new interactions, potentially altering selectivity. |

| Pyridin-4-yl | Introduction of a nitrogen atom for potential hydrogen bonding and improved solubility. | May lead to enhanced target engagement and improved pharmacokinetic properties. |

The pyrimidine ring serves as a central scaffold, positioning the aryl group and the acetic acid side chain in a specific spatial orientation. The nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors and play a crucial role in the molecule's interaction with its biological target.

Bioisosteric replacement of the pyrimidine core itself is a more fundamental change but can lead to novel scaffolds with improved properties. A more common approach is the modification of substituents on the pyrimidine ring. In the parent compound, the 4 and 6 positions are unsubstituted.

Substitution on the Pyrimidine Ring: Introduction of small alkyl or halogen substituents at the 4 or 6 positions can influence the electronic properties of the ring and create new contact points with the target. For example, the incorporation of a bromine atom at the 5-position of a pyrimidine core in a different series of kinase inhibitors was shown to enhance potency. nih.gov

Core Scaffold Hopping: The entire pyrimidine ring could be replaced by other heterocyclic systems such as pyridine, pyridazine, or a triazine. This "scaffold hopping" can lead to compounds with completely different pharmacological profiles or improved drug-like properties. For instance, imidazo[1,2-a]pyrimidine (B1208166) has been used as a bioisosteric replacement for other bicyclic systems. researchgate.net

Table 2: Hypothetical Pharmacological Consequences of Bioisosteric Transformations of the Pyrimidine Core

| Modification | Rationale | Potential Pharmacological Consequences |

| 4-Methylpyrimidine | Introduction of a small alkyl group to probe for additional hydrophobic interactions. | May increase potency if a small hydrophobic pocket is available. |

| 5-Fluoropyrimidine | Introduction of a fluorine atom to alter the electronic properties of the ring. | Can modulate pKa and improve metabolic stability through blockage of metabolism. |

| Pyridine Core | Replacement of the pyrimidine with a pyridine ring. | Alters the number and position of nitrogen atoms, potentially changing the hydrogen bonding pattern and selectivity. |

| Triazine Core | Replacement with a triazine ring, introducing an additional nitrogen atom. | Significantly alters the electronic and solubility properties of the molecule. |

The (oxy)-acetic acid moiety is a critical pharmacophore, likely involved in a key ionic or hydrogen bonding interaction with the target protein, a common feature for this class of compounds. Bioisosteric replacement of the carboxylic acid is a well-established strategy in drug design to improve metabolic stability, cell permeability, and oral bioavailability. ipinnovative.com

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functional groups such as a tetrazole, hydroxamic acid, or an acylsulfonamide. These groups can mimic the acidic nature of the carboxylic acid while offering different steric and electronic profiles, and potentially improved pharmacokinetic properties.

Modification of the Linker: The length and nature of the linker between the pyrimidine oxygen and the acidic group can be varied. For instance, extending the chain to a propionic acid derivative or introducing conformational constraints, such as a cyclopropyl (B3062369) group, can optimize the positioning of the acidic head group within the binding site. The ether linkage itself can be replaced with bioisosteres like a thioether (S) or an amino (NH) group, which would significantly alter the bond angles and electronic properties.

Table 3: Hypothetical Pharmacological Consequences of Bioisosteric Replacements of the Acetic Acid Side Chain

| Modification | Rationale | Potential Pharmacological Consequences |

| Tetrazole Moiety | A well-known bioisostere for carboxylic acid with a similar pKa but different geometry. | May improve metabolic stability and oral bioavailability while maintaining the key acidic interaction. |

| Acylsulfonamide | Another acidic bioisostere that can form similar interactions. | Can offer a different vector for binding and alter physicochemical properties. |

| Propionic Acid Derivative | Homologation to extend the side chain length. | May allow the acidic group to reach a different region of the binding site, potentially increasing potency. |

| Thioacetic Acid Linker | Replacement of the ether oxygen with sulfur. | Alters the bond angle and electronics, which could affect the orientation of the side chain and overall activity. |

Pharmacological Investigations and Biological Activities of 2 P Tolyl Pyrimidin 5 Yloxy Acetic Acid and Its Analogues

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine (B1678525) derivatives is a significant area of research. Many compounds containing this heterocyclic motif have been investigated for their ability to modulate inflammatory pathways. The anti-inflammatory effects of pyrimidines are often attributed to their capacity to inhibit key inflammatory mediators. nih.govnih.gov

In Vitro Anti-inflammatory Assays (e.g., LPS-Induced Inflammation in Macrophage Cell Lines)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophage cell lines like RAW 264.7. nih.govnih.gov This model is commonly used to screen for compounds with anti-inflammatory potential. Studies on various pyrimidine derivatives have shown their ability to suppress the inflammatory response triggered by LPS. For instance, certain pyrimidine derivatives have demonstrated dose-dependent inhibition of cell growth in LPS-stimulated THP-1 human leukemia monocytic cells. nih.govnih.gov While specific data for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid is not available, the general activity of related pyrimidine structures in such assays suggests a potential for anti-inflammatory effects. The evaluation of new phenyl morpholinopyrimidine derivatives in LPS-induced RAW 264.7 macrophages has shown that some of these compounds can reduce the production of inflammatory mediators. researchgate.net

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Cytokines, Prostaglandins)

The inflammatory response involves the production of various pro-inflammatory mediators, including nitric oxide (NO), cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and prostaglandins (B1171923) like prostaglandin (B15479496) E2 (PGE2). nih.gov Pyrimidine derivatives have been found to interfere with the production of these mediators.

Several studies have highlighted the ability of pyrimidine analogues to inhibit the synthesis of NO in LPS-stimulated macrophages. nih.gov The mechanism often involves the suppression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. nih.gov Furthermore, pyrimidine derivatives have been shown to reduce the secretion of pro-inflammatory cytokines. For example, some have been observed to decrease the levels of TNF-α, IL-6, and IL-1β in cell-based assays. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are crucial for the synthesis of prostaglandins during inflammation. A number of pyrimidine derivatives have been identified as selective inhibitors of COX-2, which is a desirable characteristic for anti-inflammatory agents as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov The inhibition of COX-2 leads to a decrease in prostaglandin production, thereby mitigating the inflammatory cascade. nih.gov

Antimicrobial Activity Profile

The search for new antimicrobial agents is a global health priority due to the rise of drug-resistant pathogens. Pyrimidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.gov

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Numerous pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties against a variety of bacterial strains. These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. grafiati.com The specific activity can vary significantly based on the substitutions on the pyrimidine ring. For instance, the introduction of different aryl groups can influence the antibacterial spectrum and potency. While specific data for this compound is not detailed in the available literature, related acetic acid derivatives have demonstrated inhibitory effects on various pathogenic bacteria. researchgate.net

Below is a representative table illustrating the type of data typically generated in such studies for analogous compounds.

| Compound/Analogue | Gram-Positive Bacteria (MIC µg/mL) | Gram-Negative Bacteria (MIC µg/mL) |

| Analogue A | S. aureus: 16 | E. coli: 32 |

| Analogue B | B. subtilis: 8 | P. aeruginosa: 64 |

| Reference Drug | Varies | Varies |

| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |

Antifungal Activity

In addition to antibacterial effects, pyrimidine derivatives have also been investigated for their antifungal potential. These compounds have been tested against a range of fungal pathogens, including species of Candida and Aspergillus. The structural modifications on the pyrimidine core play a crucial role in determining the antifungal efficacy.

Antiviral Potential

Antifibrotic Activity

Fibrosis, characterized by the excessive accumulation of extracellular matrix components, can lead to organ damage and failure. The potential of pyrimidine derivatives to modulate fibrotic processes has been an area of significant interest.

Research into novel pyrimidine derivatives has demonstrated their potential as antifibrotic agents. A study on newly synthesized pyrimidine monoxime derivatives and their metal complexes revealed significant antifibrotic activity in a rat model of carbon tetrachloride (CCl4)-induced liver fibrosis. researchgate.net Administration of these compounds led to a significant decrease in fibrogenic markers, including hepatic hydroxyproline (B1673980) (HPO) levels. researchgate.net Hydroxyproline is a key component of collagen, and its quantification is an indirect measure of total collagen content. nih.gov The reduction in hydroxyproline content suggests that these pyrimidine derivatives can inhibit collagen deposition, a hallmark of fibrosis. researchgate.netnih.gov

The antifibrotic effects of these pyrimidine complexes were associated with an improvement in the liver's antioxidant capacity, indicating a potential mechanism of action involving the mitigation of oxidative stress, which is a known driver of fibrosis. researchgate.net Furthermore, the presence of a phenyl ring as a side-chain in one of the ligands was found to enhance the antifibrotic activity, possibly due to its free radical scavenging properties. researchgate.net While this study did not directly investigate this compound, it provides evidence that the pyrimidine scaffold is a promising starting point for the development of new antifibrotic drugs that can inhibit collagen expression. Other studies have also highlighted the use of pyrimidine analogues as antimetabolites to slow the healing process and inhibit fibroblast proliferation. taylorandfrancis.com

Other Pharmacological Activities Attributed to Pyrimidine-Acetic Acid Scaffolds

The versatility of the pyrimidine scaffold has led to the discovery of numerous other pharmacological activities, demonstrating its potential for the development of a wide range of therapeutic agents.

The pyrimidine nucleus is a fundamental component of DNA and RNA, making it a key target in cancer chemotherapy. mdpi.com Numerous pyrimidine analogues have been developed and investigated for their anticancer and antiproliferative effects.

Pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as novel lipoxygenase (LOX) inhibitors with potential antioxidant and anticancer activity. nih.gov In one study, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were designed and showed cytotoxic activity against a panel of human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). mdpi.com Notably, compound 3g in this series, featuring a 3-(N,N-dimethylamino)propyl substituent, was particularly potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM, surpassing the activity of the standard chemotherapeutic agent fluorouracil. mdpi.com

Furthermore, a series of novel researchgate.nettaylorandfrancis.comnih.govtriazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anti-tumor activities against HT-1080 and Bel-7402 cancer cell lines. mdpi.com Several of these compounds exhibited significant activity, with compound 19 showing the best anti-tumor profile with IC50 values of 12.3 μM and 6.1 μM against Bel-7402 and HT-1080 cell lines, respectively. mdpi.com The anticancer potential of pyrimidines has been demonstrated to occur through various mechanisms, indicating their ability to interact with diverse biological targets. nih.gov

Table 1: Anticancer and Antiproliferative Activities of Selected Pyrimidine Analogues

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/CC50) | Reference |

|---|---|---|---|

| Oxazolo[5,4-d]pyrimidine (3g ) | HT29 (Colon Adenocarcinoma) | 58.4 µM | mdpi.com |

| researchgate.nettaylorandfrancis.comnih.govtriazolo[1,5-a]pyrimidine (19 ) | Bel-7402 (Liver Cancer) | 12.3 µM | mdpi.com |

| researchgate.nettaylorandfrancis.comnih.govtriazolo[1,5-a]pyrimidine (19 ) | HT-1080 (Fibrosarcoma) | 6.1 µM | mdpi.com |

| Fused 1,4-benzodioxane (B1196944) pyrimidine (131 ) | HepG2 (Liver Cancer) | 0.11 ± 0.02 μM | mdpi.com |

| Fused 1,4-benzodioxane pyrimidine (131 ) | U937 (Lymphoma) | 0.07 ± 0.01 μM | mdpi.com |

| Fused 1,4-benzodioxane pyrimidine (131 ) | Y79 (Retinoblastoma) | 0.10 ± 0.02 μM | mdpi.com |

| Fused 1,4-benzodioxane pyrimidine (131 ) | A549 (Lung Cancer) | 0.80 ± 0.09 μM | mdpi.com |

Pyrimidine derivatives have emerged as promising candidates for the management of diabetes mellitus. nih.gov Their mechanisms of action often involve targeting key pathways in glucose homeostasis, such as dipeptidyl peptidase-4 (DPP-4) inhibition and α-glucosidase/α-amylase modulation. nih.gov

A study focused on the design and synthesis of 2,5-disubstituted-3-imidazol-2-yl-pyrrolo[2,3-b]pyridines, which are analogues of the known antidiabetic agent BL 11282. nih.gov The in vitro evaluation of these compounds demonstrated glucose and concentration-dependent insulin (B600854) secretion. nih.gov The most potent compounds from this series, 2c and 3c , also showed dose-dependent insulin secretion and significant glucose reduction in in vivo studies in mice, indicating their potential as oral hypoglycemic agents. nih.gov

The exploration of pyrimidine-containing scaffolds has also extended to the field of neuroscience, with several derivatives showing potential as anticonvulsant agents.

A series of new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid were synthesized and evaluated for their anticonvulsant activity in various mouse models of seizures. nih.gov Three of the tested compounds displayed a broad spectrum of anticonvulsant activity. nih.gov In another study, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and assessed for their anticonvulsant properties. mdpi.com The most active compound, 6 , which was 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more favorable ED50 value and protective index than the reference drug valproic acid in the maximal electroshock seizure test. mdpi.com

Additionally, research on derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione has identified compounds with significant anticonvulsant activity. nih.govresearchgate.net The most promising compound from this series, 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride), exhibited a higher ED50 value than the reference drugs valproic acid and ethosuximide (B1671622) in both the MES and 6 Hz seizure tests. researchgate.net In vitro studies suggested that its mechanism of action involves moderate but balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.net

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrimidine-based scaffolds have been investigated as potential sources of novel antimalarial drugs.

A study on 1,2,4-triazolo[1,5-a]pyrimidine analogues identified them as potential inhibitors of P. falciparum. mdpi.com This heterocycle serves as a bioisostere for purine (B94841) scaffolds, which are essential for the parasite. mdpi.com Another area of research has focused on 2-arylvinylquinolines, which have shown potent, low nanomolar antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov Furthermore, derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine have been synthesized and shown to be active against Plasmodium berghei. nih.gov

Antioxidant Effects

There is no specific data available in the scientific literature regarding the antioxidant effects of This compound .

However, the broader family of pyrimidine derivatives has been investigated for its antioxidant potential. Certain pyrimidine derivatives have shown the ability to scavenge free radicals and inhibit lipid peroxidation, suggesting that the pyrimidine scaffold can be a valuable template for the development of antioxidant agents. ijpsonline.comnih.gov For instance, some pyrimidinethione derivatives have demonstrated significant DPPH radical scavenging activity. ijpsonline.com The antioxidant capacity is often linked to the specific substituents on the pyrimidine ring, which can donate electrons to neutralize free radicals. ijpsonline.com

Enzyme Inhibitory Potentials (e.g., Cyclooxygenase, N-Acylphosphatidylethanolamine Phospholipase D, Kinases, Carbonic Anhydrase)

Specific enzyme inhibition data for This compound is not documented in the available literature.

Nevertheless, various pyrimidine analogues have been identified as potent inhibitors of several enzyme classes:

Cyclooxygenase (COX): The pyrimidine nucleus is a known scaffold for the development of anti-inflammatory agents, some of which function through the inhibition of cyclooxygenase enzymes.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): While direct inhibition by the target compound is not reported, other heterocyclic structures have been investigated as phospholipase D inhibitors. nih.gov

Kinases: The pyrimidine core is a well-established framework in the design of kinase inhibitors, which are crucial in cancer therapy. nih.gov

Carbonic Anhydrase: (Pyrimidinyloxy)acetic acids, a class of compounds structurally related to the subject molecule, have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov

Receptor Modulation (e.g., Endothelin Receptors, G-protein-coupled Receptors)

There is no available research detailing the modulation of endothelin receptors or G-protein-coupled receptors (GPCRs) by This compound .

The pyrimidine structure is, however, a component of various ligands that interact with different receptor systems. The vast and diverse family of GPCRs is a major target for a wide range of therapeutics, and heterocyclic compounds, including pyrimidines, are frequently utilized in the design of receptor agonists and antagonists. juniperpublishers.com

In Vitro Efficacy and Potency Determination (e.g., IC50 Values)

Due to the lack of specific studies on This compound , there are no reported IC50 values or other in vitro potency and efficacy data for this compound.

For other pyrimidine derivatives, IC50 values have been determined in various assays. For example, a study on the inhibition of glutathione (B108866) reductase by certain pyrimidine derivatives reported IC50 values in the micromolar range. juniperpublishers.com Specifically, 4-amino-2-chloropyrimidine, 4-amino-6-chloropyrimidine, and 4-amino-2,6-dichloropyrimidine (B161716) were found to have IC50 values of 0.377 µM, 0.374 µM, and 0.390 µM, respectively. juniperpublishers.com These values highlight the potential for substituted pyrimidines to act as potent enzyme inhibitors.

Mechanistic Elucidation of Biological Actions

Identification and Validation of Molecular Targets

The primary mechanism of action for many pyrimidine (B1678525) derivatives involves direct interaction with specific enzymes, while effects on receptors are often a downstream consequence of this enzymatic inhibition.

Receptor Binding Studies and Antagonism/Agonism

Direct receptor binding studies for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid are not extensively detailed in publicly available literature. However, the compound's structural class is strongly associated with the inhibition of Fatty Acid Amide Hydrolase (FAAH) nih.govnih.govnih.gov. The inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA) nih.gov. These elevated endocannabinoids then act on cannabinoid receptors, primarily CB1 and CB2, producing various physiological effects nih.gov. Therefore, while the compound itself may not be a direct receptor agonist or antagonist, it modulates the activity of the endocannabinoid system's receptors indirectly. Pharmacological inhibition of FAAH has been shown to produce effects similar to those seen in FAAH knockout mice, which includes antinociception in various pain models nih.gov.

Enzyme Inhibition Assays

The pyrimidine scaffold is a key feature in a variety of enzyme inhibitors, with Fatty Acid Amide Hydrolase (FAAH) being a prominent target. nih.govnih.govnih.govunibo.it

Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive fatty acid amides. nih.gov Its inhibition is a key therapeutic strategy for augmenting endocannabinoid signaling to treat conditions like pain and inflammation. nih.govnih.gov Various classes of FAAH inhibitors have been developed, with many featuring heterocyclic cores.

Reversible Inhibitors: A major class of reversible FAAH inhibitors includes α-ketoheterocycles, which bind to the enzyme's active site serine through reversible hemiketal formation. nih.gov These inhibitors are often potent and selective for FAAH over other serine hydrolases. nih.gov Kinetic analyses have confirmed competitive, reversible FAAH inhibition by some pyrimidine derivatives. nih.gov

Irreversible Inhibitors: Other classes, such as certain piperidine/piperazine ureas, act as covalent, irreversible inhibitors by carbamylating the catalytic serine (S241) nucleophile within the FAAH active site. nih.gov

The pyrimidine ring is considered a privileged scaffold in medicinal chemistry and has been incorporated into various enzyme inhibitors. nih.govnih.gov For instance, Janssen recently disclosed a unique amino pyrimidine/triazine scaffold reported to inhibit FAAH. nih.gov

Other Enzyme Targets: The versatility of the pyrimidine scaffold extends to other enzyme targets. Novel pyrimidine-2-amine derivatives have been synthesized as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication and a target for anticancer drugs. nih.govrsc.org Additionally, certain pyrimidine derivatives have been evaluated for their ability to inhibit soybean lipoxygenase. nih.gov

| Enzyme Target | Compound Class | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | α-Ketoheterocycles / Pyrimidine Derivatives | Reversible, Competitive | nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Piperidine/Piperazine Ureas | Covalent, Irreversible (Carbamylation of Serine) | nih.gov |

| Polo-like kinase 4 (PLK4) | Pyrimidin-2-amine derivatives | Inhibitor | nih.govrsc.org |

| Soybean Lipoxygenase | Pyrimidine derivatives | Inhibitor | nih.gov |

Investigations into Cellular Pathway Modulation

The enzymatic inhibition exerted by pyrimidine derivatives translates into the modulation of complex cellular signaling networks, particularly those involved in inflammation and cell proliferation.

Analysis of Inflammatory Signaling Cascades

The anti-inflammatory effects of FAAH inhibitors are well-documented. nih.govmdpi.com By preventing the breakdown of anandamide, these compounds enhance endocannabinoid signaling, which in turn dampens inflammatory responses. nih.gov This leads to significant reductions in inflammatory pain and hyperalgesia in preclinical models. nih.govnih.govnih.gov

A key pathway modulated by FAAH inhibition is the nuclear factor-kappa B (NF-κB) signaling cascade. mdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. mdpi.com Studies have shown that FAAH inhibition can prevent the nuclear translocation of the NF-κB subunit p65. mdpi.com This action suppresses the transcription of downstream targets, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as the enzyme cyclooxygenase-2 (COX-2). mdpi.com Consequently, this leads to a reduction in neutrophil migration and nitrosative stress associated with the inflammatory response. mdpi.com

Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis for Antiproliferative Activity)

Pyrimidine derivatives have demonstrated significant potential as antiproliferative agents by influencing fundamental cellular processes like the cell cycle and apoptosis. nih.govnih.gov

Cell Cycle Arrest: Certain pyrimidine-based compounds, developed as inhibitors of kinases like PLK4, play a crucial role in regulating mitosis. nih.govrsc.org Dysregulation of PLK4 is linked to tumorigenesis, and its inhibition can disrupt the cell cycle, leading to mitotic catastrophe and preventing cancer cell proliferation. nih.gov

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Acetic acid itself has been shown to induce an apoptosis-like cell death in yeast, characterized by chromosomal DNA fragmentation. nih.gov The pyrimidine scaffold is a core component of compounds designed to have anticancer activity, with some derivatives exhibiting moderate antiproliferative effects against human colon and liver cancer cell lines. nih.govmdpi.com Low doses of certain toxins can induce typical markers of apoptosis, including the production of reactive oxygen species, DNA strand breaks, and cytochrome c release. nih.gov

Interactions with Key Biological Macromolecules (e.g., Proteins, DNA)

The biological effects of this compound are fundamentally rooted in its interactions with proteins and potentially with nucleic acids.

Protein Interactions: The most direct evidence of macromolecular interaction comes from studies of FAAH inhibitors. Structural and mechanistic studies have confirmed that covalent inhibitors form a bond with the catalytic serine (S241) residue in the active site of the FAAH protein. nih.gov This carbamylation of the serine nucleophile inactivates the enzyme. nih.gov For other pyrimidine derivatives, molecular docking studies have provided insights into their binding modes. These studies show key interactions, such as the formation of hydrogen bonds between the aminopyrimidine core and the hinge region of a target kinase, with other parts of the molecule extending into hydrophobic cavities. nih.govresearchgate.net

DNA Interactions: While direct binding studies of this compound with DNA are not prominent, related research provides context. The acetic acid component itself is known to induce DNA damage, primarily in the form of single-strand breaks and the formation of large DNA fragments (several hundred kilobases), which are precursors to the DNA laddering seen in apoptosis. nih.gov Furthermore, some pyrimidine derivatives have been specifically evaluated for their ability to interact with DNA as part of their mechanism of action as antioxidant and anticancer agents. nih.gov

Lack of Specific Research Data for this compound Prevents Article Generation

Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research data for the chemical compound This compound corresponding to the detailed computational and theoretical chemistry topics requested. Methodologies such as molecular docking and Density Functional Theory (DFT) are standard in the field and have been applied to structurally similar pyrimidine derivatives to explore their potential as therapeutic agents. nih.govnih.govnih.gov However, specific findings regarding binding affinities, intermolecular interactions, electronic structure, and conformational analysis for this compound are not available in the reviewed literature.

Computational studies are crucial for understanding the potential of a molecule as a drug candidate. Molecular docking simulations, for instance, are used to predict how a ligand might bind to a protein target, providing insights into its potential efficacy. nih.govmdpi.com This involves calculating binding affinities and identifying key interactions like hydrogen bonds and π-stacking that stabilize the ligand-protein complex.

Similarly, Density Functional Theory (DFT) calculations are employed to investigate the intrinsic electronic properties of a molecule. nih.gov This includes analyzing frontier molecular orbitals (HOMO and LUMO) to understand chemical reactivity, mapping the molecular electrostatic potential (MEP) to identify sites for electrophilic and nucleophilic attack, and performing geometry optimization to determine the most stable three-dimensional shape of the molecule. nih.gov

While numerous studies showcase these techniques on various pyrimidine, pyrazole, and oxadiazole compounds, researchgate.netnih.govresearchgate.net the specific data for this compound is absent. The creation of a scientifically accurate and detailed article as per the requested outline is therefore not possible without access to dedicated research on this specific compound.

Computational and Theoretical Chemistry Studies of 2 P Tolyl Pyrimidin 5 Yloxy Acetic Acid

Future Research Directions and Therapeutic Perspectives

Rational Design of Next-Generation Pyrimidine-Oxyacetic Acid Scaffolds

The rational design of new chemical entities is a cornerstone of modern drug discovery, aiming to optimize the therapeutic potential of a lead compound. For the (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid scaffold, a systematic exploration of its structure-activity relationships (SAR) will be paramount. This involves the synthesis and evaluation of a library of analogs to understand how modifications to different parts of the molecule affect its biological activity.

Future research should focus on a number of key modifications:

Substitution on the tolyl group: The para-tolyl group offers a site for modification. Introducing various substituents, such as electron-donating or electron-withdrawing groups, could modulate the compound's electronic properties and its interactions with a target protein.

Modification of the pyrimidine (B1678525) core: The pyrimidine ring itself can be altered. For instance, the introduction of a bromide at the 5-position of the pyrimidine core has been shown to be beneficial in other pyrimidine series. nih.gov

Alterations to the oxyacetic acid side chain: The length and nature of the acidic side chain can be varied. For example, replacing the acetic acid with a propanoic acid or incorporating an amide linkage could influence the compound's pharmacokinetic properties and target engagement.

A hypothetical SAR study for a series of analogs could be envisioned as follows, with the goal of identifying key structural features for enhanced potency against a given target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs

| Compound ID | R1 (Tolyl Position) | R2 (Pyrimidine Position) | R3 (Side Chain) | Target Inhibition (IC50, nM) |

| LEAD-001 | 4-CH3 | H | -O-CH2-COOH | 500 |

| ANALOG-002 | 4-OCH3 | H | -O-CH2-COOH | 350 |

| ANALOG-003 | 4-Cl | H | -O-CH2-COOH | 600 |

| ANALOG-004 | 4-CH3 | 5-Br | -O-CH2-COOH | 150 |

| ANALOG-005 | 4-CH3 | H | -O-CH2-CONH2 | 800 |

| ANALOG-006 | 4-CH3 | H | -O-(CH2)2-COOH | 450 |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

The pyrimidine scaffold is known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. nih.govmdpi.com For this compound, a broad-based screening approach could unveil novel biological targets and, consequently, new therapeutic applications.

Potential target classes for investigation include:

Kinases: Many pyrimidine derivatives are potent kinase inhibitors. nih.gov High-throughput screening against a panel of kinases could identify specific enzymes that are modulated by this compound, with potential applications in oncology or inflammatory diseases.

Epigenetic Targets: Recent studies have shown that pyrimidine derivatives can act as inhibitors of enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs). This opens up avenues for cancer therapy.

Metabolic Enzymes: The structural similarity to endogenous metabolites suggests that this compound could interfere with metabolic pathways. For example, it could be investigated as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immuno-oncology.

Ion Channels: Recent research has identified 2-aryloxy-N-(pyrimidin-5-yl)acetamide derivatives as inhibitors of SLACK potassium channels, which are implicated in certain types of epilepsy. mdpi.com Given the structural similarities, this represents a promising area of investigation for this compound and its analogs.

Integration of Advanced Computational Approaches for Enhanced Drug Discovery Efforts

Computational chemistry offers powerful tools to accelerate the drug discovery process. For this compound, a multi-faceted computational approach can guide the rational design and optimization of analogs.

Key computational methods to be employed include:

Molecular Docking: This technique can predict the binding mode of the compound within the active site of a target protein. This information is invaluable for understanding the molecular basis of its activity and for designing modifications that enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-protein complex over time, helping to assess the stability of the interaction and the role of solvent molecules.

Table 2: Example of a 2D-QSAR Model for a Hypothetical Series of Pyrimidine-Oxyacetic Acid Analogs

| Descriptor | Coefficient | Standard Error | p-value |

| (Intercept) | 4.50 | 0.25 | <0.001 |

| LogP | 0.65 | 0.15 | <0.001 |

| Molecular Weight | -0.01 | 0.005 | 0.045 |

| Number of H-bond donors | -0.80 | 0.20 | <0.001 |

| Model Statistics | Value | ||

| R² | 0.85 | ||

| Q² (cross-validated R²) | 0.75 |

Development of High-Throughput Screening Assays for Compound Libraries

High-throughput screening (HTS) is a critical tool for the initial identification of active compounds from large chemical libraries. nih.gov The development of robust and sensitive HTS assays is essential for exploring the therapeutic potential of this compound and its derivatives.

The design of the HTS assay will be dependent on the target class being investigated:

Biochemical Assays: For enzyme targets, such as kinases or proteases, biochemical assays can be developed to measure the direct inhibition of the enzyme's activity by the test compounds.

Cell-Based Assays: These assays measure the effect of the compounds on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway. They provide a more physiologically relevant context than biochemical assays.

Phenotypic Screening: In this approach, compounds are screened for their ability to induce a desired phenotypic change in cells or a model organism, without prior knowledge of the specific molecular target.

The output of an HTS campaign is typically a set of "hits," which are then subjected to further validation and optimization.

Application of Chemoinformatics and Machine Learning for Predictive Modeling and Optimization

The fields of chemoinformatics and machine learning are revolutionizing drug discovery by enabling the analysis of large datasets and the development of predictive models. For the this compound scaffold, these approaches can be applied in several ways:

Predictive ADMET Modeling: Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of candidates with unfavorable pharmacokinetic or safety profiles, reducing the attrition rate in later stages of drug development.

Virtual Screening: Machine learning models can be used to screen large virtual libraries of compounds to identify those that are most likely to be active against a specific target. This can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

De Novo Design: Generative machine learning models can be used to design entirely new molecules with desired properties, such as high potency and good ADMET profiles.

By integrating these advanced computational and experimental strategies, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for (2-p-Tolyl-pyrimidin-5-yloxy)-acetic acid, and what experimental parameters influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrimidine derivatives with acetic acid precursors. For example, a reflux reaction in acetic acid with sodium acetate as a catalyst (similar to the synthesis of thiazolidinone-indole derivatives in ). Key parameters include:

- Catalyst type and concentration (e.g., sodium acetate vs. other bases).

- Reaction time and temperature (e.g., 2.5–3 hours at reflux conditions).

- Solvent choice (acetic acid is common for its protonation capabilities).

Post-synthesis, precipitates are filtered and recrystallized from acetic acid for purification .

Q. How is the compound characterized structurally and functionally post-synthesis?

- Methodological Answer :

- Spectroscopic techniques : NMR (1H/13C), IR, and mass spectrometry for functional group identification (e.g., pyrimidinyloxy and acetic acid moieties) .

- X-ray crystallography : For definitive structural confirmation, single crystals are grown via slow evaporation in methanol and analyzed using refinement protocols .

- Chromatography : HPLC for purity assessment, particularly in reaction mixtures with byproducts .

Q. What safety considerations are critical when handling this compound?

- Methodological Answer :

- Hazard classification : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes) with a "Warning" signal word .

- Handling protocols : Use fume hoods, PPE (gloves, lab coats), and avoid skin contact.

- Emergency measures : Immediate consultation with a physician and provision of safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

- Methodological Answer :

- Parallel screening : Use informer libraries (e.g., Aryl Halide Chemistry Informer Library) to test reactions across diverse substrates and catalysts. This identifies optimal conditions (e.g., solvent, ligand) and highlights scalability challenges .

- Scale-up protocols : High-fidelity parallel reactions with rigorous isolation of intermediates to minimize side products .

- Case study : Adjusting sodium acetate concentration or switching to a milder base (e.g., K2CO3) may reduce side reactions in pyrimidine coupling .

Q. How do researchers resolve contradictions in catalytic efficiency data across different studies?

- Methodological Answer :

- Standardized benchmarking : Compare methods using a common substrate library (e.g., drug-like molecules from informer libraries) to isolate variables like catalyst selectivity .

- Metabolic flux analysis (MFA) : Quantify pathway efficiencies in biological systems (e.g., bacterial strains) to reconcile discrepancies in enzyme activity data .

- Statistical validation : Triplicate trials with error margins (e.g., ±0.0430M standard deviation in titration assays) to confirm reproducibility .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., pyrimidine ring vs. acetic acid tail) .

- Docking studies : Predict interactions with biological targets (e.g., enzymes in acetic acid bacteria) using software like AutoDock .

- Retrosynthetic analysis : Tools like Synthia suggest viable precursors and reaction pathways .

Q. What metabolic engineering strategies enhance acetic acid production in bacterial systems?

- Methodological Answer :

- Gene overexpression : Modify adhA and adhB genes in Acetobacter pasteurianus to boost alcohol dehydrogenase (ADH) activity, increasing ethanol-to-acetic acid conversion .

- Proteomic analysis : 2D-PAGE and MS/MS identify upregulated proteins (e.g., heat shock proteins, EF-Tu) linked to acid tolerance .

- Flux balance analysis (FBA) : Optimize carbon flux toward acetic acid synthesis while minimizing byproducts (e.g., EC reduction from 10.11 g/L to 4.18 g/L in engineered strains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.